ortho Gliclazide

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ortho Gliclazide involves several steps, starting from the appropriate aromatic amine and sulfonyl chloride. The key steps include:

Formation of the sulfonylurea linkage: This is typically achieved by reacting the aromatic amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Cyclization: The intermediate product undergoes cyclization to form the bicyclic structure characteristic of this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Types of Reactions

Ortho Gliclazide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the sulfonylurea group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques like HPLC and mass spectrometry .

科学研究应用

Pharmacological Mechanism

Ortho Gliclazide operates mainly through the stimulation of insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor (SUR1). This action enhances insulin release in response to elevated blood glucose levels, thereby facilitating glycemic control. The compound also exhibits additional benefits such as improving insulin sensitivity and having a favorable cardiovascular profile compared to other sulfonylureas .

Clinical Applications

- Diabetes Management :

- Bone Health :

- Surgical Outcomes :

Scientific Research Applications

This compound serves as a valuable model compound in various scientific studies:

- Pharmacokinetics and Formulation Development :

- Comparative Studies :

Table 1: Summary of Key Case Studies Involving this compound

作用机制

Ortho Gliclazide exerts its effects by binding to the sulfonylurea receptor (SUR1) on the pancreatic β-cells. This binding blocks the ATP-sensitive potassium channels, leading to cell depolarization and subsequent insulin release. The increased insulin helps lower blood glucose levels .

相似化合物的比较

Similar Compounds

- Glibenclamide

- Glipizide

- Glimepiride

Comparison

Ortho Gliclazide is unique among sulfonylureas due to its specific binding affinity and lower risk of hypoglycemia. It also has a favorable cardiovascular profile compared to other sulfonylureas .

生物活性

Ortho Gliclazide, a sulfonylurea derivative, is primarily used as an oral hypoglycemic agent in the management of type 2 diabetes mellitus. Its biological activity encompasses various mechanisms that enhance insulin secretion and improve glycemic control, alongside additional effects that may benefit diabetic complications.

Gliclazide operates by stimulating insulin secretion from pancreatic beta cells through binding to the sulfonylurea receptor (SUR1). This interaction leads to the closure of ATP-sensitive potassium channels, resulting in cell depolarization and subsequent opening of voltage-dependent calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing plasma insulin levels. This mechanism not only enhances basal and meal-stimulated insulin release but also improves peripheral insulin sensitivity .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed, with peak plasma concentrations occurring within 4-6 hours post-administration.

- Half-life : Approximately 10.4 hours, allowing for once or twice daily dosing.

- Metabolism : Extensively metabolized in the liver, with less than 1% excreted unchanged in urine.

- Protein Binding : Highly bound to plasma proteins (94%).

- Elimination : Primarily eliminated via the kidneys (60-70%) and feces (10-20%) .

Antidiabetic Activity

The primary biological activity of this compound is its ability to lower blood glucose levels. Clinical studies have demonstrated its efficacy in reducing glycated hemoglobin (HbA1c) levels significantly over time. For example, a meta-analysis involving 19 trials found that patients treated with Gliclazide exhibited a mean reduction in HbA1c compared to other oral hypoglycemic agents, except metformin .

Effects on Platelet Function

Gliclazide has been shown to reduce platelet adhesion and aggregation, which may have implications for preventing diabetic complications such as retinopathy and nephropathy. Studies indicate that Gliclazide enhances fibrinolytic activity and reduces coagulant factors, potentially slowing the progression of diabetic microangiopathy .

Case Studies

- Diabetic Retinopathy : Initial trials suggest that Gliclazide therapy may reverse or slow down the progression of diabetic retinopathy. However, further long-term controlled studies are needed to confirm these findings .

- Postoperative Outcomes : Observational studies highlight that optimal glycemic control with Gliclazide in surgical patients can significantly reduce the risk of postoperative complications such as infections and prolonged hospitalization .

Comparative Efficacy

In terms of comparative efficacy with other agents:

- Gliclazide has shown comparable efficacy to other sulfonylureas and oral hypoglycemic agents in lowering blood glucose levels.

- It tends to have a lower incidence of hypoglycemia compared to first-generation sulfonylureas due to its unique pharmacodynamic profile .

Bioavailability Enhancements

Recent research has focused on improving the bioavailability of Gliclazide through novel formulations such as cubosomal nanoparticles and solid lipid nanoparticles (SLNs). These formulations have demonstrated significantly higher bioavailability and enhanced antidiabetic effects compared to conventional Gliclazide preparations. For instance, a study reported a 5-fold increase in oral bioavailability when Gliclazide was administered as SLNs compared to raw powder .

Summary Table of Key Findings

| Parameter | Value/Effect |

|---|---|

| Mechanism | Stimulates insulin secretion via SUR1 |

| Peak Plasma Concentration | 4-6 hours post-administration |

| Half-life | 10.4 hours |

| Protein Binding | 94% |

| Primary Elimination Route | Kidneys (60-70%) |

| HbA1c Reduction | Significant compared to other agents |

| Platelet Adhesion Reduction | Yes, enhances fibrinolytic activity |

| Novel Formulations | Improved bioavailability (up to 5-fold increase) |

属性

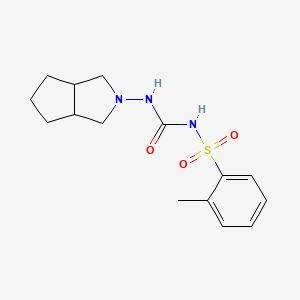

IUPAC Name |

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSAYFQNZDWDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675626 | |

| Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-18-9 | |

| Record name | N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。